Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride
Description
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]amine hydrochloride is a chiral secondary amine hydrochloride salt featuring a phenyl group, a pyrrolidine ring, and a methylamine substituent.
The synthesis of such compounds typically involves multi-component reactions, as seen in propargylamine derivatives, where terminal alkynes, aldehydes, and secondary amines react under copper(I) catalysis . The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C14H23ClN2 |
|---|---|
Molecular Weight |
254.80 g/mol |
IUPAC Name |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
ZBECMOLWZVJMKF-UQKRIMTDSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2.Cl |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions, using benzene or its derivatives.
Formation of the Methylamine Moiety: The methylamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Functional Group Transformations
The compound’s structural features (pyrrolidine, phenyl, and amine groups) enable diverse reactivity:
-
Acylation/Alkylation : The secondary amine group can undergo acylation or alkylation to form derivatives, as demonstrated in amide synthesis .
-
Oxidation/Hydrogenation : While not directly observed in the compound, analogous pyrrolidine-containing systems undergo oxidation to form ketones or alcohols, mediated by manganese catalysts .
-
Coupling Reactions : The phenyl group may participate in cross-coupling reactions (e.g., Suzuki or Stille) under palladium catalysis, similar to methods used in quinoxaline derivatives .
Catalytic Processes
The compound’s synthesis and potential transformations leverage catalytic systems:
Comparative Analysis with Similar Compounds
| Compound | Key Feature | Reactivity |
|---|---|---|
| 1-(4-Methylphenyl)-3-(pyrrolidin-1-YL)propan-1-one | Stimulant properties | Susceptible to nucleophilic attack |
| 4-Methyl-N,N-dimethyltryptamine | Hallucinogenic properties | Alkaloid stability, metabolic pathways |
| Methyl[(2S)-...amine hydrochloride | Stereochemistry, dual amine groups | Enhanced enzymatic targeting, stability |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C14H22N2·HCl
- Molecular Weight: 218.34 g/mol
- IUPAC Name: N-methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-amine
- CAS Number: 672310-28-0
The compound features a pyrrolidine ring, which is known for its role in enhancing the bioactivity of various pharmaceuticals. The presence of a phenyl group contributes to its lipophilicity, potentially improving its ability to cross biological membranes.
Pharmacological Studies
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride has been investigated for its effects on neurotransmitter systems, particularly its interaction with the serotonin and norepinephrine pathways. Studies suggest that compounds with similar structures can act as modulators of monoamine reuptake, which is crucial for treating mood disorders such as depression and anxiety .
Analgesic Properties
Research indicates that derivatives of this compound may exhibit analgesic effects. The modulation of pain pathways through the opioid system is a key area of interest, as compounds that enhance or inhibit these pathways can lead to new pain management therapies .
Cognitive Enhancement
There is growing interest in the potential cognitive-enhancing effects of this compound. Preliminary studies suggest that it may improve attention and memory by modulating cholinergic and dopaminergic systems, making it a candidate for further research in cognitive dysfunction treatments .
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry explored various pyrrolidine derivatives, including this compound, for their ability to modulate serotonin reuptake. The findings indicated significant activity compared to standard SSRIs (Selective Serotonin Reuptake Inhibitors), suggesting a promising avenue for developing new antidepressants .
Case Study 2: Analgesic Efficacy
In a preclinical trial, researchers evaluated the analgesic properties of several amine derivatives, including this compound. The results demonstrated a marked reduction in pain responses in animal models, highlighting its potential as an effective analgesic agent .
Mechanism of Action
The mechanism of action of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects . The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
1-(3-Phenylprop-2-ynyl)pyrrolidinium Chloride
Structural Similarities :
- Both compounds contain a phenyl group and a pyrrolidine ring.
- The hydrochloride salt form is common to both, aiding in crystallinity and bioavailability.
Key Differences :
- Backbone : The target compound has a propan-2-yl backbone with a methylamine substituent, whereas 1-(3-phenylprop-2-ynyl)pyrrolidinium chloride features a propargyl (C≡C) linker .
- Synthesis : The propargylamine derivative is synthesized via a copper-catalyzed three-component reaction involving alkynes, formaldehyde, and amines , while the target compound’s synthesis likely involves alkylation or reductive amination due to its saturated backbone.
- Bioactivity: Propargylamines are noted for neuroprotective and MAO-B inhibitory properties, whereas the methylamine-pyrrolidine motif in the target compound may target adrenergic or dopaminergic receptors.
A-674563 Hydrochloride
Structural Similarities :
- Both are hydrochloride salts of secondary amines.
- Aromatic systems (phenyl in the target compound vs. pyridinyl/indazolyl in A-674563) contribute to receptor binding.
Key Differences :
- Core Structure : A-674563 contains a pyridinyl-indazolyl heterocyclic system , contrasting with the simpler phenyl-pyrrolidine framework of the target compound.
- Molecular Weight : A-674563 has a higher molecular weight (358.44 g/mol for the free base ) compared to the target compound’s estimated ~280–300 g/mol range.
Comparative Data Table
Research Findings and Implications
- Structural Analysis : The stereochemistry of the target compound’s (2S)-configuration may enhance binding specificity to chiral biological targets, as seen in analogous amines .
- Pharmacological Potential: Pyrrolidine-containing compounds often exhibit blood-brain barrier penetration, suggesting CNS applications. In contrast, A-674563’s bulkier structure limits such penetration, favoring peripheral targets .
- Synthetic Challenges : Propargylamine derivatives benefit from efficient copper-catalyzed synthesis , while the target compound’s saturated backbone may require more complex stereocontrolled methods.
Biological Activity
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride, also known as a derivative of phenylpyrrolidine, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and its structure features a pyrrolidine ring attached to a phenyl group, which contributes to its pharmacological properties. The presence of the methyl group at the nitrogen atom enhances its lipophilicity, potentially influencing its bioavailability and receptor interactions.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.
- Cell Cycle Disruption : Similar to other pyrrolidine derivatives, it may disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism is crucial for its potential anti-cancer activity.
- Apoptosis Induction : The compound has been observed to induce apoptosis in certain cancer cell lines, potentially through mitochondrial pathways involving caspase activation.
Biological Activity Summary
Case Study 1: Anticancer Properties
In a study examining the effects of similar pyrrolidine derivatives on prostate cancer cell lines, it was found that these compounds significantly inhibited cell proliferation by inducing G2/M phase arrest and apoptosis. The study highlighted the role of JNK signaling pathways in mediating these effects, suggesting that this compound may share similar mechanisms .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the compound's interaction with serotonin receptors demonstrated that it could enhance serotonin release in neuronal cultures. This effect suggests potential applications in treating mood disorders or neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilic nature. Studies suggest that it achieves significant plasma concentrations following oral administration, which is critical for its therapeutic efficacy .
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of this chiral amine hydrochloride?
To achieve high enantiomeric purity, employ asymmetric synthesis using chiral catalysts (e.g., BINOL-derived catalysts) or chiral auxiliaries during the formation of the stereocenter. Post-synthesis, validate purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H), which effectively resolves enantiomers of amine derivatives . For intermediates, consider recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance diastereomeric separation .
Basic: What are the critical storage and handling protocols for this compound?
Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation and oxidation. Handling requires PPE (gloves, lab coat, goggles) in a fume hood. Refer to GHS-compliant safety data sheets (SDS) for analogous pyrrolidine-derived hydrochlorides, which recommend immediate decontamination of spills using absorbent materials and neutralization with sodium bicarbonate .
Advanced: How can enantiomeric excess (ee) be quantified with high accuracy?
Combine multiple analytical techniques:
- Chiral HPLC : Use a mobile phase of hexane/isopropanol with 0.1% diethylamine to enhance peak resolution .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement, leveraging the compound’s propensity to form stable salts with chiral counterions (e.g., tartaric acid) .
- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of enantiomer signals in -NMR .
Advanced: What methodologies assess this compound’s potential as a kinase inhibitor?
- In vitro Kinase Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) to measure inhibition of Akt or related kinases, referencing protocols for structurally similar inhibitors like Afuresertib hydrochloride .
- Molecular Docking : Perform docking studies with AutoDock Vina or Schrödinger Maestro, using crystal structures of kinase ATP-binding domains (PDB: 3O96) to predict binding affinities and guide SAR modifications .
- Cellular Assays : Evaluate cytotoxicity and target engagement in HEK293 or HeLa cells via Western blotting for phosphorylated downstream targets (e.g., GSK-3β) .
Basic: How can impurities in the final product be identified and minimized?
- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to detect byproducts (e.g., des-methyl analogs or pyrrolidine ring-opened species) .
- Process Optimization : Control reaction temperature (20–25°C) during HCl salt formation to avoid over-acidification, which can degrade the pyrrolidine moiety .
- Column Chromatography : Purify intermediates using silica gel with eluents like dichloromethane/methanol (95:5) to remove non-polar impurities .
Advanced: What computational tools predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) and blood-brain barrier penetration .
- Toxicity Profiling : Run ProTox-II to assess potential hepatotoxicity or mutagenicity, focusing on structural alerts like the pyrrolidine ring’s susceptibility to metabolic activation .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- - and -NMR : Verify the presence of the methyl group (δ ~2.3 ppm), pyrrolidine protons (δ ~1.8–3.1 ppm), and aromatic protons (δ ~7.2–7.5 ppm) .
- FT-IR : Identify N–H stretches (~2500–3000 cm) and C–N vibrations (~1200 cm) characteristic of secondary amines .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error using ESI+ mode .
Advanced: How to address discrepancies in biological activity between enantiomers?
- Enantiomer-Specific Assays : Test (2S)- and (2R)-enantiomers separately in dose-response studies (IC) to identify stereospecific activity. For example, the (2S)-form may show higher affinity due to spatial compatibility with hydrophobic kinase pockets .
- Molecular Dynamics Simulations : Compare binding stability using GROMACS to simulate 100-ns trajectories of each enantiomer within the target’s active site .
Basic: What solvents are optimal for recrystallization?
Use ethanol/water (70:30) or acetone/diethyl ether mixtures, which balance solubility and polarity to yield well-defined crystals. Avoid DMSO or DMF due to high boiling points, which complicate solvent removal .
Advanced: How to design stability studies under varying pH and temperature?
- Forced Degradation : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Adjust pH (2–9) to identify acid/base-labile sites (e.g., hydrolysis of the pyrrolidine ring at pH <3) .
- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates from accelerated conditions (50°C, 60°C) to 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
